2,6-Dichloro-3-methoxyaniline hydrochloride
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Overview
Description
2,6-Dichloro-3-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where the hydrogen atoms in the 2 and 6 positions of the benzene ring are replaced by chlorine atoms, and the hydrogen atom in the 3 position is replaced by a methoxy group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methoxyaniline hydrochloride typically involves the chlorination of 3-methoxyaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2,6-dichloro-3-methoxyaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methoxyaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the inhibition of metabolic enzymes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,6-Dichloroaniline: Lacks the methoxy group, affecting its solubility and reactivity.
3-Chloro-4-methoxyaniline: Has a different substitution pattern, leading to different chemical properties.
Uniqueness
2,6-Dichloro-3-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C7H8Cl3NO |
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Molecular Weight |
228.5 g/mol |
IUPAC Name |
2,6-dichloro-3-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c1-11-5-3-2-4(8)7(10)6(5)9;/h2-3H,10H2,1H3;1H |
InChI Key |
JRUGFFCXOPXIPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)N)Cl.Cl |
Origin of Product |
United States |
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